molecular formula C26H26N4O3S B3952932 4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol

4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol

Cat. No. B3952932
M. Wt: 474.6 g/mol
InChI Key: UHTVWPSUTRVMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol, also known as MPSP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promise in various scientific research applications, including cancer treatment, inflammation, and cardiovascular diseases. In

Mechanism of Action

The mechanism of action of 4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol involves the inhibition of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has been shown to inhibit the activation of these pathways, which are involved in cell proliferation, survival, and inflammation. This compound also inhibits the activity of several enzymes, including topoisomerase II and HSP90, which are involved in DNA replication and protein folding, respectively.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. This compound has also been shown to improve cardiac function and reduce infarct size in animal models of ischemic-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol in lab experiments is its specificity and potency. This compound has been shown to selectively inhibit several signaling pathways and enzymes, which makes it a valuable tool for studying these pathways. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol. One area of research is the development of more potent and selective inhibitors based on the structure of this compound. Another area of research is the investigation of the combination of this compound with other drugs for cancer treatment. Additionally, the potential use of this compound in other diseases, such as neurodegenerative diseases, is an area of interest for future research.

Scientific Research Applications

4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have cardioprotective effects and can reduce the damage caused by ischemic-reperfusion injury.

properties

IUPAC Name

4-[[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-9-10-19(17-24(18)34(32,33)30-15-5-2-6-16-30)25-22-7-3-4-8-23(22)26(29-28-25)27-20-11-13-21(31)14-12-20/h3-4,7-14,17,31H,2,5-6,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTVWPSUTRVMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol
Reactant of Route 2
4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol
Reactant of Route 3
Reactant of Route 3
4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol
Reactant of Route 4
4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol
Reactant of Route 5
4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol
Reactant of Route 6
Reactant of Route 6
4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.